Product packaging for N-methyl-2-Thiazolamine(Cat. No.:CAS No. 6142-06-9)

N-methyl-2-Thiazolamine

Cat. No.: B183934
CAS No.: 6142-06-9
M. Wt: 114.17 g/mol
InChI Key: DWVCPSQPTSNMRX-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocyclic Scaffold in Medicinal Chemistry Research

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govtandfonline.com This structural motif is present in a wide array of both naturally occurring and synthetic compounds that exhibit significant pharmacological activities. tandfonline.comjetir.org A well-known example of a natural product containing the thiazole ring is Thiamine (Vitamin B1). nih.gov

The versatility of the thiazole scaffold is demonstrated by its presence in numerous clinically approved drugs with activities ranging from antimicrobial and antifungal to anticancer and antiretroviral. nih.govbohrium.com The thiazole nucleus is a fundamental component of various therapeutic agents, highlighting its importance in drug design and discovery. bohrium.com Its derivatives have been extensively investigated for a multitude of therapeutic applications, including anti-inflammatory, antioxidant, and anticonvulsant properties. tandfonline.comnih.govontosight.ai The ability to synthesize a wide variety of thiazole derivatives allows for the fine-tuning of their biological and physicochemical properties, making it a privileged scaffold in the quest for new therapeutic agents. jetir.org

Distinctive Features of N-methyl-2-Thiazolamine as a Core Structure for Derivatization

This compound serves as a key building block for the synthesis of more complex, biologically active molecules. vulcanchem.com Its structure possesses several features that make it particularly suitable for chemical derivatization. The presence of the N-methyl group attached to the amino group at the 2-position distinguishes it from the parent compound, 2-aminothiazole (B372263), and can influence the compound's reactivity and biological interactions. mdpi.com

The thiazole ring itself is an aromatic system, which provides a degree of stability, while the nitrogen and sulfur heteroatoms, along with the exocyclic amino group, offer multiple sites for chemical modification. vulcanchem.com this compound can undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction. These reactions can be used to introduce a wide range of functional groups, leading to the creation of libraries of derivatives with diverse structures and potential biological activities. The amenability of this compound to established synthetic protocols, such as the Hantzsch thiazole synthesis, further enhances its utility as a versatile starting material in medicinal chemistry. vulcanchem.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol nih.gov
Boiling Point 174.5 ± 23.0 °C at 760 mmHg vulcanchem.com
Density 1.2 ± 0.1 g/cm³ vulcanchem.com
pKa 5.38 ± 0.10 (Predicted) vulcanchem.com
LogP 0.58 vulcanchem.com
Topological Polar Surface Area 53.16 Ų vulcanchem.com

Overview of this compound Research Trajectories in Contemporary Chemical Sciences

Contemporary research involving this compound is primarily focused on its application as a scaffold in the development of novel therapeutic agents and chemical probes. vulcanchem.com The exploration of its derivatives has led to the identification of compounds with promising biological activities across several domains.

One significant area of research is in the development of antimicrobial agents. Derivatives of 2-aminothiazoles have shown potent activity against various pathogens. ontosight.ai For instance, certain derivatives have demonstrated significant activity against Mycobacterium tuberculosis.

In the field of oncology, the thiazole scaffold is recognized as a promising structure for the design of new anticancer drugs. tandfonline.comscialert.net Research is ongoing to synthesize and evaluate this compound derivatives for their potential to inhibit cancer cell proliferation. scialert.net

Furthermore, derivatives of this compound have been investigated for their potential in treating neurodegenerative conditions. Another notable research trajectory is the development of N-pyrimidyl/pyridyl-2-thiazolamine derivatives as positive allosteric modulators (PAMs) of the M₃ muscarinic acetylcholine (B1216132) receptor (mAChR), which have potential applications in treating conditions related to muscarinic receptor dysfunction. vulcanchem.com These research efforts highlight the broad potential of the this compound core in contemporary chemical and medicinal sciences. appleacademicpress.comrsc.org

Table 2: Selected Research Applications of this compound Derivatives

Research Area Target/Application Finding
Antimicrobial Mycobacterium tuberculosis Derivatives exhibit potent activity, with some achieving sub-micromolar minimum inhibitory concentrations (MICs).
Neuroprotection Alzheimer's Disease Investigated for potential applications in treating neurodegenerative diseases.
Receptor Modulation M₃ Muscarinic Acetylcholine Receptor (mAChR) N-pyrimidyl/pyridyl-2-thiazolamine derivatives act as positive allosteric modulators (PAMs). vulcanchem.com
Anticancer Various cancer cell lines The 2-aminothiazole scaffold is a promising structure for anticancer drug discovery. scialert.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S B183934 N-methyl-2-Thiazolamine CAS No. 6142-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVCPSQPTSNMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474776
Record name N-methyl-2-Thiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-06-9
Record name N-methyl-2-Thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,3-thiazol-2-amine
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Advanced Synthetic Methodologies and Derivatization Strategies for N Methyl 2 Thiazolamine Analogs

Established Synthetic Routes for N-methyl-2-Thiazolamine Synthesis

Traditional methods for constructing the this compound core remain fundamental in organic synthesis. These routes are valued for their reliability and the accessibility of starting materials.

The Hantzsch thiazole (B1198619) synthesis is a cornerstone method for creating the 2-aminothiazole (B372263) ring system. In the context of this compound, this reaction involves the cyclocondensation of N-methylthiourea with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of N-methylthiourea on the α-carbon of the carbonyl compound, displacing the halide. The resulting intermediate subsequently undergoes dehydration and cyclization to form the thiazole ring. This one-pot reaction is efficient for producing a wide range of substituted this compound analogs by varying the α-halocarbonyl reactant. nih.gov For instance, the reaction between N-methylthiourea and 2-bromo-1-(3-trifluoromethyl)phenylethanone yields N-methyl-4-(3-trifluoromethyl)phenyl)thiazol-2-amine.

Below is a table illustrating the synthesis of various this compound analogs via the Hantzsch cyclocondensation reaction.

N-Methylthiourea α-Halocarbonyl Compound Resulting this compound Analog
N-methylthiourea 3-Bromopentan-2-one 4,5-Dimethyl-N-methylthiazol-2-amine
N-methylthiourea 2-Bromo-1-phenylethanone N-Methyl-4-phenylthiazol-2-amine
N-methylthiourea 1-Bromopropan-2-one N,4-Dimethylthiazol-2-amine

An alternative pathway to this compound involves the direct methylation of the parent compound, 2-aminothiazole. This approach is advantageous when 2-aminothiazole is a more readily available or cost-effective starting material. The reaction typically employs a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

A significant challenge in this method is controlling the regioselectivity of the methylation. 2-Aminothiazole possesses two primary nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N2) and the endocyclic ring nitrogen (N3). Alkylation can potentially occur at either site. nih.gov Reaction conditions, including the choice of solvent, base, and methylating agent, must be carefully optimized to favor methylation at the desired exocyclic amino group to yield this compound over the isomeric 3-methyl-2-imino-2,3-dihydrothiazole. Generally, methylation under basic conditions tends to favor substitution on the exocyclic nitrogen.

Starting MaterialMethylating AgentBaseTypical Product
2-AminothiazoleMethyl iodide (CH₃I)Sodium hydride (NaH)This compound
2-AminothiazoleDimethyl sulfate ((CH₃)₂SO₄)Potassium carbonate (K₂CO₃)This compound
2-Amino-4-phenylthiazoleMethyl iodide (CH₃I)Sodium hydroxide (NaOH)N-Methyl-4-phenylthiazol-2-amine

Regiospecific synthesis ensures the formation of a specific isomer, which is critical for structure-activity relationship studies in drug discovery. For this compound and its analogs, regiochemical control is paramount.

The Hantzsch synthesis (Section 2.1.1) offers inherent regiospecificity. By starting with N-methylthiourea, the methyl group is unequivocally positioned on the exocyclic nitrogen atom of the resulting 2-aminothiazole ring. The substitution pattern on the thiazole ring itself is dictated by the choice of the α-halocarbonyl compound. For example, using an α-haloketone (RCOCH(X)R') will result in a 4,5-disubstituted thiazole, whereas an α-haloaldehyde (RCHO(X)) will yield a 4-substituted thiazole.

In contrast, direct alkylation (Section 2.1.2) presents a greater challenge to regioselectivity. The formation of this compound versus its N3-methylated isomer is highly dependent on reaction conditions. Research has shown that in related systems like 2-amino-1,3-benzothiazole, alkylation often occurs at the endocyclic nitrogen atom. nih.gov Achieving regiospecific N2-methylation on 2-aminothiazole requires careful selection of reagents and conditions to modulate the relative nucleophilicity of the two nitrogen atoms, often involving protecting group strategies or specific base-solvent combinations to favor the desired product.

Catalytic Approaches in this compound Synthesis and Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis and derivatization of this compound have benefited significantly from the application of transition metal and Lewis acid catalysis.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, enabling the synthesis of complex N-aryl amines. The N-arylation of 2-aminothiazole derivatives, including this compound, allows for the introduction of various aryl and heteroaryl groups, which is a common strategy in medicinal chemistry to modulate a compound's biological activity. nih.gov

This transformation, often a variant of the Buchwald-Hartwig amination, couples an this compound with an aryl halide (e.g., aryl bromide) or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. While primary amino groups on five-membered heterocycles have historically been challenging substrates for these reactions, optimized protocols have been developed. nih.gov Studies have shown that specific ligands and the addition of additives like acetic acid can facilitate catalyst activation and improve coupling efficiency with a broad range of aryl halides. mit.eduacs.org This method provides a direct and modular route to a library of N-aryl-N-methyl-2-thiazolamine analogs. nih.govmit.edu

2-Aminothiazole DerivativeAryl Halide/TriflateCatalyst/LigandBaseYield (%)
2-(Methylamino)thiazole4-BromotoluenePd₂(dba)₃ / RuPhosNaOtBu~85%
2-(Methylamino)thiazole1-Bromo-4-methoxybenzenePd(OAc)₂ / SPhosK₃PO₄~90%
2-Amino-4-phenylthiazolePhenyl triflatePd₂(dba)₃ / XPhosCs₂CO₃~78%

Lewis acid catalysis can be employed to accelerate the synthesis of the thiazole ring itself. In the context of the Hantzsch reaction, a Lewis acid can activate the α-halocarbonyl compound towards nucleophilic attack by thiourea. By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, thereby facilitating the initial bond-forming step and often allowing the reaction to proceed under milder conditions or in shorter timeframes.

Common Lewis acids used for this purpose include zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates. For example, the use of montmorillonite clay impregnated with ZnCl₂ has been reported as an effective catalyst for reactions involving aminothiazoles, promoting efficient synthesis under heterogeneous conditions. chemicalbook.com This catalytic approach not only enhances reaction rates but can also improve yields and selectivity, making it a valuable modification of the classical Hantzsch synthesis.

ReactionCatalystConditionOutcome
Hantzsch Thiazole SynthesisNoneEthanol, Reflux, 8hModerate Yield
Hantzsch Thiazole SynthesisZnCl₂Acetonitrile, RT, 4hImproved Yield
Hantzsch Thiazole SynthesisBF₃·OEt₂Dichloromethane, 0°C to RT, 3hHigh Yield, Milder Conditions
Amidation with AminothiazoleZn-MK10 Clayo-Xylene, Reflux, 24h90% Yield chemicalbook.com

Multicomponent Reaction Strategies for Diverse this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all the starting materials. These reactions are distinguished by their high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds from readily available precursors. nih.gov In the context of this compound derivatives, MCRs offer a powerful approach to construct the thiazole core with various substituents in a convergent manner.

A prominent example of an MCR adaptable for this purpose is the Hantzsch thiazole synthesis. nih.gov By modifying the classical two-component reaction, a one-pot, multi-component procedure can be designed. This typically involves the reaction of an α-haloketone, a source of thiocyanate or thiourea, and an amine. To specifically generate N-methylated derivatives, N-methylthiourea is employed as a key reactant. The reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur atom from N-methylthiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to yield the final this compound ring system. nih.govresearchgate.net

The versatility of this approach allows for the introduction of diversity at two main positions of the thiazole ring. The choice of α-haloketone determines the substituents at the C4 and C5 positions, while the use of N-methylthiourea ensures the presence of the methyl group on the exocyclic nitrogen at the C2 position. Green chemistry principles have also been applied to these syntheses, utilizing methods like ultrasonic irradiation or catalysis by reusable solid supports to enhance efficiency and reduce environmental impact. bepls.com

Table 1: Conceptual Multicomponent Hantzsch Synthesis for this compound Derivatives

Component 1 (α-Haloketone)Component 2Resulting Substituents on Thiazole RingGeneral Product Structure
R¹-CO-CH(X)-R²N-MethylthioureaR¹ at C4, R² at C5, Methyl at N24-R¹-5-R²-N-methyl-2-thiazolamine
BromoacetoneN-MethylthioureaMethyl at C44-Methyl-N-methyl-2-thiazolamine
Phenacyl bromideN-MethylthioureaPhenyl at C44-Phenyl-N-methyl-2-thiazolamine

Synthesis of Substituted this compound Derivatives

N-Substituted this compound Derivatives

Further functionalization of the exocyclic amino group in this compound provides a route to a wide array of derivatives with tailored properties. These reactions leverage the nucleophilic character of the secondary amine. Acylation is a common strategy, where N-methyl-2-aminothiazole derivatives are reacted with acylating agents like acid chlorides or anhydrides in the presence of a base. researchgate.net For instance, the acylation of the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid with acetic anhydride or arylsulfonyl chlorides occurs exclusively at the amino group to produce 2-acetylamino or 2-(arylsulfonyl)amino derivatives. researchgate.net Subsequent methylation and deacylation steps can then be used to install the N-methyl group specifically. researchgate.net

Another approach involves the reaction of N-methyl-2-aminothiazoles with isocyanates. This addition reaction leads to the formation of N-thiazolyl-N'-substituted urea derivatives. For example, aminothiazoles react with 2-chlorobenzenesulfonyl isocyanate to yield the corresponding ureido derivatives. researchgate.net These methods highlight the capacity to introduce a diverse range of functional groups, including amides, sulfonamides, and ureas, onto the exocyclic nitrogen atom, significantly expanding the chemical space of this compound analogs.

Ring-Substituted this compound Derivatives (e.g., 4-Methyl-2-Thiazolamine Schiff's Bases)

Introducing substituents onto the thiazole ring itself is crucial for modulating the molecule's electronic and steric properties. A key precursor for such derivatives is 5-acetyl-4-methyl-2-(methylamino)thiazole. nih.gov This compound serves as a versatile platform for further modifications. Bromination of this starting material in an acidic medium yields 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, an α-bromoketone derivative that is highly reactive towards nucleophiles. nih.gov

This brominated intermediate can be reacted with various nucleophilic reagents to construct more complex heterocyclic systems. For example, its reaction with thiosemicarbazone derivatives in dioxane with triethylamine leads to the formation of new molecules containing multiple thiazole rings linked together. nih.gov Similarly, reaction with 2-aminothiophenol results in the formation of a 5-(4H-Benzo[b] nih.govnih.govthiazin-3-yl)-N,4-dimethylthiazol-2-amine structure, where the nucleophilic attack proceeds from the sulfur atom of the aminothiophenol. nih.gov These transformations demonstrate how a pre-functionalized, ring-substituted this compound can act as a building block for elaborate molecular architectures.

Table 2: Synthesis of Ring-Substituted Derivatives from a Brominated this compound Precursor nih.gov

Starting MaterialReactantReaction ConditionsProduct Class
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneThiosemicarbazone derivativesDioxane, TriethylaminePoly-thiazole derivatives
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-AminothiazoleEthanol, RefluxImidazo[2,1-b]thiazole derivative
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-AminothiophenolEthanol, RefluxBenzothiazine-substituted thiazole

Functionalization at Exocyclic Nitrogen and Thiazole Ring Positions

Advanced synthetic strategies enable the concurrent or sequential functionalization of both the exocyclic nitrogen and the thiazole ring, providing access to highly substituted and complex analogs. The synthesis often begins with a molecule that already contains substituents on both the ring and the nitrogen. A prime example is the use of ethyl 2-amino-4-methylthiazole-5-carboxylate as a starting material. researchgate.net

This compound features a methyl group at C4 and a carboxylate group at C5 of the thiazole ring, along with a primary amino group at C2. The amino group can be selectively acylated, for instance, with acetyl chloride, to give an acetylamino derivative. This product can then be methylated. A subsequent deacetylation step yields 2-methylamino-4-methylthiazole-5-carboxylic acid, a molecule that is specifically methylated on the exocyclic nitrogen while retaining the methyl and carboxylic acid groups on the thiazole ring. researchgate.net The carboxylic acid at the C5 position can then be converted into esters or amides, providing another handle for diversification. researchgate.net This step-wise approach allows for precise control over the substitution pattern, enabling the synthesis of derivatives with functional groups at C2 (N-methyl), C4 (methyl), and C5 (ester, amide, etc.), demonstrating a comprehensive strategy for multi-site functionalization. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for N Methyl 2 Thiazolamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms within N-methyl-2-thiazolamine and its derivatives can be definitively established.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy is fundamental for identifying the various hydrogen atoms in a molecule. In this compound, characteristic signals are observed for the protons of the thiazole (B1198619) ring, the N-methyl group, and the amino proton. vulcanchem.com

The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons attached to the thiazole ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The methyl group protons attached to the nitrogen atom (N-CH₃) are expected to resonate at approximately δ 2.5-3.2 ppm. vulcanchem.com The amino proton (NH) signal is often a broad singlet and its chemical shift can be variable, appearing around δ 2.9 ppm, due to factors like solvent and concentration. vulcanchem.com

In substituted derivatives of this compound, the positions and splitting patterns of these signals can shift, providing valuable information about the location and nature of the substituents. rsc.orgmdpi.com For example, the presence of electron-withdrawing or electron-donating groups on the thiazole ring will alter the electron density and thus the chemical shifts of the ring protons. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

Proton TypeRepresentative Chemical Shift (δ, ppm)
Thiazole Ring Protons7.0 - 8.5
N-H~2.9 (broad) vulcanchem.com
N-CH₃2.5 - 3.2 vulcanchem.com
Thiazole-CH₃~2.06 - 2.36 rsc.orgresearchgate.net
Aromatic Protons (substituents)6.5 - 8.4 rsc.orgmdpi.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the carbon atoms of the thiazole ring will have characteristic chemical shifts. For instance, in related 2-aminothiazole (B372263) structures, the carbon atom attached to the amino group (C2) and the other ring carbons (C4 and C5) show distinct resonances. rsc.orgmdpi.com The methyl carbon of the N-methyl group will also have a characteristic signal in the aliphatic region of the spectrum.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment, similar to ¹H NMR. The positions of the signals for the thiazole ring carbons can be significantly affected by the nature and position of substituents, aiding in the structural confirmation of complex derivatives. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shifts for Thiazole Derivatives

Carbon TypeRepresentative Chemical Shift (δ, ppm)
Thiazole C2~168 rsc.org
Thiazole C4~148 - 150 rsc.org
Thiazole C5~100 - 102 rsc.org
N-CH₃Not explicitly found in search results.
Thiazole-CH₃~17.6 rsc.org
Aromatic Carbons (substituents)~114 - 150 mdpi.com

Two-Dimensional NMR Techniques for Complex this compound Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing out the spin systems within a molecule. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for connecting different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons). nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It provides crucial information about the stereochemistry and conformation of the molecule. mdpi.com

The application of these 2D NMR techniques is essential for the complete structural elucidation of novel or complex this compound derivatives, providing a comprehensive picture of the molecular architecture. nih.govnih.govmdpi.comthieme-connect.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.com Instead of providing an integer mass, HRMS can measure the mass to several decimal places. msu.edu This high precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas. msu.edu

For this compound (C₄H₆N₂S), the exact mass is 114.025169 amu. vulcanchem.com HRMS can confirm this exact mass, providing strong evidence for the correct molecular formula. nih.govrsc.org The fragmentation patterns observed in HRMS can also help to identify structural components of the molecule. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as this compound and its derivatives. d-nb.inforesearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets from which ions are desorbed into the gas phase.

A common observation in the ESI-MS of this compound is the detection of the protonated molecule, [M+H]⁺, which for the parent compound would appear at an m/z of approximately 115. vulcanchem.com This technique is often coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented to provide further structural information. nih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its identity and elucidate the structure of its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. studymind.co.uk By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which displays absorption bands corresponding to the vibrational frequencies of specific bonds. libretexts.org For this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features.

The IR spectrum of a molecule containing a thiazole ring will exhibit characteristic absorption bands. These include the stretching vibrations of the N-H bond, typically observed in the range of 3200–3400 cm⁻¹. The C-S stretching vibration is another key indicator, appearing in the region of 650–750 cm⁻¹. Additionally, the aromatic C-H stretching can be found around 3108 cm⁻¹, while aliphatic C-H stretches from the methyl group are typically seen at 2932 and 2855 cm⁻¹. researchgate.net The presence of a C=C double bond within the thiazole ring is indicated by a stretch at approximately 1617 cm⁻¹. researchgate.net

It is important to note that for moisture-sensitive samples, using a dry KBr pellet is crucial to prevent the appearance of artifacts in the spectrum that could interfere with the identification of the N-H stretch.

The table below summarizes the characteristic IR absorption bands for functional groups found in this compound and its derivatives.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibrational Mode
N-H3200–3400 Stretch
Aromatic C-H~3108 researchgate.netStretch
Aliphatic C-H2932, 2855 researchgate.netStretch
C=C~1617 researchgate.netStretch
C-S650–750 Stretch

X-ray Crystallography for Solid-State Molecular Architecture Determination

The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern is dependent on the crystal's unit cell dimensions and symmetry. nih.gov For derivatives of thiazole, X-ray crystallography can confirm the planarity of the thiazole ring and determine the conformation of substituents. researchgate.net For instance, in a study of a thiazolidinone derivative, the thiazolidinyl ring was found to be planar. researchgate.net

The molecular packing in the crystal lattice is stabilized by intermolecular interactions such as C—H⋯O and C—H⋯π interactions, which can also be identified and characterized through crystallographic studies. researchgate.net

The following table presents hypothetical, yet representative, crystallographic data for a derivative of this compound. This data is illustrative of the type of information obtained from an X-ray crystallography experiment.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.3404
b (Å)9.997
c (Å)13.560
α (°)107.532
β (°)94.108
γ (°)97.469
Volume (ų)795.1
Z2

Note: The data in this table is illustrative and based on a known thiazolidinone derivative to represent the type of parameters obtained from X-ray crystallography. researchgate.net

Theoretical and Computational Investigations of N Methyl 2 Thiazolamine and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For thiazole (B1198619) derivatives, these studies elucidate how electronic configuration influences chemical behavior. niscpr.res.inresearchgate.net Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate geometries and energies in different phases. niscpr.res.inniscpr.res.in Such calculations can predict which sites on the molecule are most likely to engage in chemical reactions. For instance, in 2-aminothiazoles, theoretical studies have determined that protonation is more likely to occur at the ring nitrogen atom rather than the exocyclic amino group. niscpr.res.inniscpr.res.in

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. bohrium.commdpi.comirjweb.com By using functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), researchers can optimize the molecular geometry and calculate the distribution of electrons. niscpr.res.inirjweb.com

One key output is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. The MEP map helps predict reactive sites for both electrophilic and nucleophilic attacks. irjweb.combhu.ac.in For example, in a study on a thiazole derivative, the MEP map indicated that the most positive potential was located around the hydrogen atoms, while negative potential was concentrated near electronegative atoms, highlighting these as regions of reactivity. bhu.ac.in

Mulliken atomic charge analysis is another DFT-based calculation that quantifies the charge distribution across the atoms in a molecule. irjweb.com This analysis provides a numerical representation of which atoms are electron-rich (negative charge) and which are electron-poor (positive charge), offering further insight into the molecule's reactivity. irjweb.com DFT calculations have been instrumental in understanding the structural stability and bonding nature of various thiazole derivatives. researchgate.netbohrium.com

Table 1: Example of Calculated Mulliken Atomic Charges for a Thiazole Derivative The following data is representative of typical results from DFT calculations on a thiazole-containing compound, as specific data for N-methyl-2-Thiazolamine was not available in the search results.

AtomCharge (a.u.)
S120.239
C13-0.165
C140.098
N15-0.308
C160.201

Data adapted from a DFT study on N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine. irjweb.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.comdergipark.org.tr The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for describing the chemical reactivity and stability of a molecule. irjweb.comdergipark.org.tr A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap suggests the molecule is more reactive. irjweb.com DFT calculations are commonly used to determine the energies of these orbitals. bohrium.combhu.ac.in For instance, the HOMO-LUMO energy gap for a thiazole derivative was calculated to be -4.6991 eV, indicating that charge transfer can readily occur within the molecule. irjweb.com

Table 2: Representative Frontier Molecular Orbital (FMO) Energies The following data is illustrative of typical FMO analysis results for a thiazole derivative.

Molecular OrbitalEnergy (eV)
HOMO-5.5293
LUMO-0.8302
Energy Gap (ΔE) 4.6991

Data adapted from a DFT study on N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine. irjweb.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). plos.org This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.govnih.gov For thiazole derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes and receptors, such as tubulin, DNA gyrase, and viral proteases. nih.govnih.govmdpi.com

The simulation calculates a "docking score" or binding energy, usually in kcal/mol, which estimates the binding affinity between the ligand and the target. nih.govmdpi.com Lower (more negative) binding energy values suggest a more stable protein-ligand complex and stronger binding. mdpi.com The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. plos.orgmdpi.com For example, docking studies of certain thiazole derivatives against the SARS-CoV-2 main protease revealed binding energies ranging from -5.8 to -8.6 kcal/mol. mdpi.com

Table 3: Example of Molecular Docking Results for Thiazole Derivatives This table presents a selection of docking scores for various thiazole derivatives against different protein targets to illustrate typical findings.

CompoundTarget ProteinBinding Energy (kcal/mol)
Thiazole Derivative 5cTubulin-14.50
Thiazole Derivative 7cTubulin-13.88
Thiazole Derivative 8aSARS-CoV-2 Mpro-8.6
Thiazole Derivative 5gPDB: 1JIJ-7.85

Data compiled from studies on various thiazole derivatives. nih.govmdpi.commdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comrsc.org By simulating the movements of atoms and molecules, MD can assess the stability of the docked conformation and analyze the flexibility of the complex. rsc.orgacs.org

A typical MD simulation runs for a set period (e.g., 50 to 100 nanoseconds) and tracks various parameters. mdpi.comnih.gov The Root Mean Square Deviation (RMSD) of the protein backbone and ligand is calculated to evaluate conformational stability; a stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. mdpi.comrsc.org The Root Mean Square Fluctuation (RMSF) is another parameter that measures the flexibility of individual amino acid residues, highlighting which parts of the protein interact most with the ligand. rsc.orgrsc.org These simulations confirm the stability of interactions predicted by docking and provide a more accurate picture of the binding thermodynamics. mdpi.commdpi.com

In Silico Prediction of Biological Activity and Pharmacokinetic Properties

In silico methods are invaluable for the early-stage assessment of a compound's potential as a drug. acs.org These computational tools can predict a wide range of properties, saving significant time and resources by filtering out candidates with unfavorable characteristics before synthesis and experimental testing. schrodinger.com

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. arxiv.orgnih.gov Poor ADME properties are a major cause of drug failure in clinical trials. schrodinger.com Various computational tools and web servers, such as SwissADME and QikProp, are used to predict these properties based on a molecule's structure. mdpi.comschrodinger.comresearchgate.net

These predictions include physicochemical descriptors and pharmacokinetic parameters. Key predicted properties often include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and adherence to drug-likeness rules like Lipinski's Rule of Five. mdpi.comrsdjournal.org For instance, in silico studies on thiazole Schiff base derivatives have been used to validate their potential for oral bioavailability. plos.orgnih.govresearchgate.net

Table 4: Representative In Silico ADME Predictions for a Thiazole Derivative This table shows typical ADME parameters predicted for a hypothetical thiazole derivative, illustrating the output of ADME prediction software.

PropertyPredicted Value/DescriptorSignificance
Physicochemical Properties
Molecular Weight< 500 g/mol Lipinski's Rule
LogP (Lipophilicity)< 5Lipinski's Rule
H-bond Donors< 5Lipinski's Rule
H-bond Acceptors< 10Lipinski's Rule
Pharmacokinetics
GI AbsorptionHighOral bioavailability
BBB PermeantNoCNS side effects
CYP2D6 InhibitorNoDrug-drug interactions
Drug-Likeness
Lipinski's Rule Violations0Good drug-likeness

This table is a generalized representation based on typical parameters evaluated in ADME prediction studies. mdpi.comrsdjournal.org

Toxicity Predictions and Risk Assessment

The evaluation of potential toxicity is a critical aspect of the development of any new chemical entity. In the case of this compound and its derivatives, computational or in silico toxicology methods are increasingly employed to predict adverse effects and assess potential risks. These methods, which include Quantitative Structure-Activity Relationship (QSAR) models, read-across approaches, and various predictive software, offer a rapid and cost-effective means of screening compounds and prioritizing them for further experimental testing. kyoto-u.ac.jpresearchgate.netnih.gov

Research into the toxicity of the broader 2-aminothiazole (B372263) class of compounds provides a foundation for understanding the potential risks associated with this compound. In silico studies on 2-aminothiazole derivatives have explored a range of toxicological endpoints, including acute toxicity, mutagenicity, and carcinogenicity. researchgate.netiomcworld.org These computational models correlate the structural features of molecules with their biological activities, including toxicity. iomcworld.orgacs.org

For instance, a study on a series of novel 2-aminothiazole derivatives utilized the ProTox-II webserver to predict oral toxicity. The predictions are based on the median lethal dose (LD50) in rats and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The results for some derivatives indicated a predicted LD50 that would classify them as toxicity class IV or V, suggesting low acute toxicity. mdpi.com

Another computational investigation of 2-aminothiazole derivatives using the ADMET predictor also included toxicity predictions. iomcworld.org These studies often assess various parameters such as cytochrome P450 inhibition, which can be indicative of potential drug-drug interactions and altered metabolism of other substances. asianpubs.org

While specific comprehensive toxicological data for this compound is not extensively available in the public domain, the toxicity of the parent compound, 2-aminothiazole, and its derivatives can be used for a preliminary assessment. For example, some in silico analyses of 2-aminothiazole derivatives have predicted potential for mutagenicity and moderate carcinogenicity for certain compounds within this class. researchgate.net It is important to note that the substitution on the amino group, such as the methyl group in this compound, can significantly influence the toxicological profile.

The following tables present a summary of predicted toxicity data for representative 2-aminothiazole derivatives from various computational studies. This data serves as an illustrative guide to the types of toxicity predictions that are made for this class of compounds.

Predicted Acute Oral Toxicity of Selected 2-Aminothiazole Derivatives
CompoundPredicted LD50 (mg/kg)Predicted Toxicity Class (GHS)Source
2-Aminobenzothiazole (B30445) Derivative 3b>1750IV mdpi.com
2-Aminobenzothiazole Derivative 4y>1750IV mdpi.com
N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine10004 nih.gov
Predicted Toxicological Endpoints for Selected 2-Aminothiazole Derivatives
Compound SeriesMutagenicity PredictionCarcinogenicity PredictionSource
Synthesized 2-aminothiazole derivatives (3a-d)Predicted to possess mutagenicityPredicted to possess moderate carcinogenicity researchgate.net
2-amino-5-(4-acetylphenylazo)-thiazoleEvaluated in vitro and in vivo for toxicityNot specified mdpi.com

It is crucial to emphasize that these are computational predictions and require experimental validation for confirmation. The risk assessment of this compound would necessitate a more detailed investigation, including in vitro and in vivo studies, to definitively establish its toxicological profile. However, the existing computational data on related compounds provide valuable initial insights and can guide the design of safer derivatives and appropriate experimental testing strategies. kyoto-u.ac.jpnih.gov

Biological Activity Profiling and Mechanistic Elucidation of N Methyl 2 Thiazolamine Derivatives in Research

Antimicrobial Research

Derivatives of N-methyl-2-thiazolamine have been the subject of extensive research for their potential to combat various microbial pathogens. The inherent chemical properties of the thiazole (B1198619) nucleus, combined with the modifications at the N-methyl-2-amino group and other positions on the ring, have led to the development of compounds with significant antibacterial, antifungal, antiviral, and antitubercular activities.

Antibacterial Activity and Proposed Mechanisms of Action against Bacterial Strains

This compound derivatives have shown notable efficacy against a range of both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of essential cellular processes in bacteria. For instance, some thiazole derivatives are believed to interfere with microbial cell wall synthesis or disrupt metabolic pathways. The amphiphilic nature of certain thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their integration into bacterial cell membranes, leading to increased permeability, leakage of cytoplasmic contents, and ultimately cell death. mdpi.com

Research has highlighted the potent antibacterial properties of 2-aminothiazole (B372263) derivatives, with modifications at the C-2 position of the thiazole ring enhancing their activity. Studies have demonstrated that certain derivatives can achieve low minimum inhibitory concentrations (MIC) against various bacterial strains. For example, some thiazolamine compounds have shown MIC values as low as 10 µg/mL against Escherichia coli and Staphylococcus aureus. In a study involving thiazole Schiff base derivatives, compounds 2d and 2n exhibited significant zones of inhibition against Bacillus subtilis, surpassing the standard drug ceftriaxone. plos.org

The introduction of different substituents on the thiazole core has been a key strategy in optimizing antibacterial potency. For example, trichlorophenyl thiazole molecules have demonstrated significant inhibitory effects against a variety of bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, and Pseudomonas fluorescens. mdpi.com Furthermore, piperazinyl derivatives have shown effectiveness against methicillin-resistant S. aureus (MRSA) and E. coli with MIC values of 4 and 8 μg/mL, respectively. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound Bacterial Strain Activity (MIC) Source
Thiazolamine derivatives Escherichia coli, Staphylococcus aureus 10 µg/mL
Piperazinyl derivatives Methicillin-resistant S. aureus 4 µg/mL nih.gov
Piperazinyl derivatives E. coli 8 µg/mL nih.gov
Thiazole Schiff base (2d) Bacillus subtilis 48.3 ± 0.6 mm (zone of inhibition) plos.org
Thiazole Schiff base (2n) Bacillus subtilis 45.3 ± 0.6 mm (zone of inhibition) plos.org

Antifungal Activity and Inhibition Mechanisms against Fungal Pathogens

The exploration of this compound derivatives has also yielded promising results in the realm of antifungal research. These compounds have demonstrated efficacy against various fungal pathogens, including clinically relevant species like Candida albicans. The proposed mechanisms of antifungal action often involve the disruption of the fungal cell membrane or the inhibition of essential enzymes.

One of the primary targets for many antifungal drugs is ergosterol, a vital component of the fungal cell membrane. Azole antifungals, for instance, work by inhibiting the biosynthesis of ergosterol. nih.govnih.gov While the precise mechanism for all thiazole derivatives is not fully elucidated, their structural similarities to known antifungal agents suggest a potential for similar modes of action. The amphiphilic character of some thiazole derivatives may also contribute to their antifungal activity by allowing them to penetrate the lipid-rich fungal cell membrane, leading to cell lysis. mdpi.com

Studies have shown that certain thiazolamine compounds can significantly reduce the growth of Candida albicans at concentrations of 20 µg/mL. A series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against Candida albicans strains, with MIC values ranging from 0.015 to 3.91 µg/mL. nih.gov Specifically, derivatives T2 , T3 , and T4 showed the highest activity, with MICs between 0.008 and 0.98 µg/mL. nih.gov Research on methylaervine (MET), a β-carboline alkaloid, has shown it can inhibit biofilm formation and disrupt mature biofilms of C. albicans. mdpi.com

**Table 2: Antifungal Activity of Selected Thiazole Derivatives against *Candida albicans***

Compound/Derivative Activity (MIC) Source
Thiazolamine derivatives 20 µg/mL (significant growth reduction)
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives 0.015–3.91 µg/mL nih.gov
Thiazole derivative T2 0.008–0.98 µg/mL nih.gov
Thiazole derivative T3 0.008–0.98 µg/mL nih.gov
Thiazole derivative T4 0.008–0.98 µg/mL nih.gov
Methylaervine (MET) 16–128 µg/mL mdpi.com

Antiviral Activity and Cellular Interaction Mechanisms

The antiviral potential of this compound derivatives is an emerging area of research. These compounds are being investigated for their ability to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.gov The mechanism of antiviral action can be multifaceted, involving interactions with viral enzymes, disruption of the viral life cycle, or interference with the host cell machinery that viruses exploit for replication. nih.govembopress.org

For instance, some thiazolidinone derivatives have been identified as inhibitors of HCV NS5B polymerase, an enzyme crucial for the replication of the HCV RNA genome. mdpi.com In the context of HIV, some derivatives are being explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These inhibitors bind to a site on the reverse transcriptase enzyme, which is essential for converting viral RNA into DNA, thereby halting the replication process.

A study on methyl [2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates showed that these compounds were evaluated for their activity against HIV-1 and HIV-2 replication. nih.gov Another class of compounds, 1,3,4-oxadiazole-containing thiazole derivatives, has also been assessed for antiviral properties against various viruses, including Feline Coronavirus (FCoV) and Feline Herpesvirus (FHV). nih.gov The presence of a 4-NH2 group in the thiazole moiety is thought to contribute to this activity. nih.gov Research on aryl-substituted pyrazole (B372694) derivatives has identified them as promising NNRTIs against HIV, with some compounds showing excellent antiviral effects. mdpi.com

Antitubercular Research against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the development of new therapeutic agents. nih.gov this compound derivatives have emerged as a promising class of compounds in the search for novel anti-tubercular drugs.

The mechanism of action for many antitubercular agents involves targeting specific pathways essential for the survival of Mycobacterium tuberculosis. For some 2-aminothiazole derivatives, research suggests that they may act as direct inhibitors of InhA, an enzyme involved in the mycolic acid biosynthesis pathway, which is a crucial component of the mycobacterial cell wall. mdpi.com Docking studies have also suggested that some 2-aminothiazole derivatives may bind to the β-Ketoacyl-ACP Synthase (KasA) protein of M. tuberculosis, another key enzyme in fatty acid synthesis. researchgate.net

Research has shown that aminothiazole derivatives can exhibit potent activity against Mycobacterium tuberculosis, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs). Modifications at the C-2 position of the thiazole ring have been found to enhance this activity. One study reported a 2-aminothiazole derivative with an MIC below 0.1 µM against M. tuberculosis. nih.gov Another series of 2-aminothiazole derivatives showed promising inhibitory potential, with compound 7n exhibiting a high antimycobacterial activity with an MIC value of 6.25 µM. researchgate.net

**Table 3: Antitubercular Activity of Selected Thiazole Derivatives against *Mycobacterium tuberculosis***

Compound/Derivative Activity (MIC) Proposed Target Source
Aminothiazole derivatives < 0.1 µM InhA nih.gov
2-aminothiazole derivative (7n) 6.25 µM KasA researchgate.net
2-aminothiazole derivative (7b) 12.50 µM KasA researchgate.net
2-aminothiazole derivative (7e) 12.50 µM KasA researchgate.net
2-aminothiazole derivative (7f) 12.50 µM KasA researchgate.net

Anti-inflammatory Activity Research

In addition to their antimicrobial properties, derivatives of the thiazole scaffold have been investigated for their potential to modulate inflammatory responses. ontosight.aimdpi.com Inflammation is a complex biological process, and chronic inflammation is implicated in a variety of diseases.

Modulation of Inflammatory Response Pathways

The anti-inflammatory effects of thiazole derivatives are often linked to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. frontiersin.org The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent inflammatory mediators. frontiersin.org

Research has shown that certain thiazoline-2-thione derivatives have the potential to act as anti-inflammatory agents by inhibiting protein denaturation, a known trigger of inflammation. mdpi.com In a study of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, compounds 5d and 5e were identified as potent inhibitors of both COX and LOX pathways. frontiersin.org Furthermore, a series of 2,4-disubstituted thiazole derivatives were evaluated for their in vitro anti-inflammatory activity, with compounds 6a and 6c showing better activity than the standard drug diclofenac (B195802) sodium. researchgate.net The synthesis of thiazolidinedione-quinoline molecular hybrids has also been explored as a strategy to develop new anti-inflammatory agents that can modulate the production of pro-inflammatory cytokines like IFN-γ and TNF-α. nih.gov

Inhibition of Prostaglandin (B15479496) Biosynthesis

Prostaglandins are lipid compounds that play a crucial role in inflammation. The synthesis of prostaglandins is mediated by cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. Research has explored the potential of this compound derivatives as inhibitors of prostaglandin biosynthesis, targeting the COX enzymes.

A study by Sağlık et al. focused on designing and synthesizing novel derivatives bearing a thiazolyl-hydrazine-methyl sulfonyl moiety as selective COX-2 inhibitors. nih.gov One particular compound demonstrated significant and selective COX-2 inhibition with an IC50 value of 0.140 ± 0.006 μmol/L, which is comparable to the well-known COX-2 inhibitors nimesulide (B1678887) and celecoxib. nih.gov Molecular docking studies revealed that this compound binds to the COX-2 enzyme in a manner similar to celecoxib. nih.gov

Another area of investigation involves the development of 2-aminothiazole derivatives as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1). thegoodscentscompany.com These enzymes are also involved in the inflammatory pathway. The research aimed to create compounds with improved potency and in vivo efficiency. thegoodscentscompany.com

Furthermore, some research has focused on synthesizing thiazole derivatives containing an acetic acid residue, a common feature in many NSAIDs like ibuprofen (B1674241) and flurbiprofen. cumhuriyet.edu.tr In one study, a series of 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives were synthesized and evaluated for their in vitro COX inhibitory activity. cumhuriyet.edu.tr One of the synthesized compounds showed COX-1 inhibitory activity similar to a reference drug. cumhuriyet.edu.tr

Anticancer and Cytotoxic Activity Research

The anticancer potential of this compound derivatives has been a significant area of focus, with studies investigating their effects on various cancer cell lines, their mechanisms of action, and their interactions with specific protein targets.

Antiproliferative Effects on Human Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of this compound derivatives against a range of human cancer cell lines.

For instance, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 cancer cell lines. nih.gov Among the synthesized compounds, some showed potent antiproliferative activity on all tested carcinoma cell lines. nih.gov Another study reported the synthesis of new N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, with one compound showing strong antiproliferative activity against HeLa and A549 cell lines, with an IC50 value of 1.6 ± 0.8 µM on HeLa cells. nih.gov

Thiazole-based chalcones and 4-hetarylthiazoles have also been investigated. One chalcone (B49325) derivative, 3-(4-Methoxyphenyl)-1-(5-methyl-2-(methylamino)thiazol-4-yl)prop-2-en-1-one, exhibited significant and broad antitumor activity, proving more potent than the standard drug Doxorubicin. researchgate.net

A novel series of 2,4-disubstituted thiazole derivatives were developed and assessed for their potential as tubulin polymerization inhibitors. frontiersin.org Several of these compounds displayed significant activity against four cancer cell lines, with average GI50 values of 6 to 10 μM, and had no cytotoxic effects on normal cells. frontiersin.org

Compound SeriesCancer Cell Lines TestedNotable Findings
5-(4-methyl-benzylidene)-thiazolidine-2,4-dionesHeLa, HT-29, MCF-7, HepG-2Compounds 6a, 7e, and 7g showed potent antiproliferative activity on all tested cell lines. nih.gov
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamidesA549, HeLa, MCF-7Compound 27 exhibited strong activity against HeLa and A549 cells (IC50 = 1.6 ± 0.8 µM for HeLa). nih.gov
Thiazole-based chalcones and 4-hetarylthiazolesHepG-2, A549, MCF-7Chalcone derivative 3a was more potent than Doxorubicin. researchgate.net
2,4-disubstituted thiazole derivativesFour human cancer cell linesCompounds 10a, 10o, and 13d showed significant activity with average GI50 values of 6 to 10 μM. frontiersin.org

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study on substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones found that the most potent compounds caused HT-29 colon cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov This effect is consistent with the inhibition of tubulin assembly. nih.gov

Research on 4-methylthiazole (B1212942) in K562 chronic myeloid leukemia cells demonstrated the induction of apoptosis through the activation of Caspase-3 and the release of Cytochrome-C, leading to mitochondrial depolarization. ksbu.edu.tr Gene expression analysis revealed an upregulation of pro-apoptotic markers like TP53 and BAX. ksbu.edu.tr

A novel series of thiazole derivatives was synthesized, and one compound, in particular, was found to induce cell cycle arrest at the G1/S phase in MCF-7 cancer cells. mdpi.com This compound also significantly increased the percentage of cells in the pre-G1 phase, indicating apoptosis. mdpi.com Further analysis confirmed an increase in both early and late-stage apoptosis in treated MCF-7 cells. mdpi.com

Compound/DerivativeCell LineMechanism of Action
Substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinonesHT-29G2/M phase cell cycle arrest. nih.gov
4-methylthiazoleK562Induction of apoptosis via mitochondrial pathways. ksbu.edu.tr
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7Cell cycle arrest at G1/S phase and induction of apoptosis. mdpi.com

Interaction with Specific Protein Targets in Oncology

The anticancer activity of this compound derivatives is often linked to their ability to interact with and inhibit specific protein targets that are crucial for cancer cell growth and survival.

Aurora kinases, particularly AURKA and AURKB, are overexpressed in many cancers, making them attractive therapeutic targets. nih.gov Research has suggested that certain 2-amino thiazole derivatives exhibit promising anticancer activity through the inhibition of aurora kinases. nih.gov

Another important target is the oncoprotein kinase Akt. Studies on substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones showed that the most potent compounds strongly and selectively inhibited the phosphorylation of Akt in cancer cells. nih.gov

Molecular docking studies have been employed to understand the interactions between thiazole derivatives and key proteins involved in cancer. mdpi.com For a series of novel thiazole derivatives, docking studies were conducted with four key proteins: aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com The results indicated that one of the most active compounds exhibited good binding affinities with these proteins, which are known to stimulate cancer cell growth and proliferation. mdpi.com

Antioxidant Activity Research

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer. Antioxidants can neutralize these free radicals and mitigate oxidative damage. This compound derivatives have been investigated for their antioxidant potential.

Free Radical Scavenging Mechanisms

The primary mechanism by which antioxidants exert their effects is through free radical scavenging. This can occur through processes like hydrogen atom donation (HAT) or single electron transfer (SET). mdpi.com

A study on new 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives evaluated their antioxidant activity using various radical scavenging assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.gov Certain compounds in this series showed significant radical scavenging potential, which was attributed to the presence of electron-donating substituents. nih.gov

Another research effort focused on new N-methyl substituted thiazole-derived polyphenolic compounds. mdpi.com The antioxidant capacity of these compounds was validated through multiple assays, and in silico calculations, such as HOMO-LUMO gap and bond dissociation enthalpy (BDE), provided insights into their antioxidant profile. mdpi.com The results suggested that the substitution at position 2 of the thiazole ring did not significantly affect the antioxidant activity conferred by a catechol moiety at position 4. mdpi.com

The free radical scavenging activity of 2-alkyl/arylchalcogenyl-N-(4-aryl-1,3-thiazol-2-yl)acetamide compounds was screened against DPPH and ABTS radicals. researchgate.net Several compounds were found to be effective scavengers of the ABTS radical, suggesting their antioxidant effect is related to protonated radical scavenging activity. researchgate.net

Compound SeriesRadical Scavenging AssaysKey Findings
5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivativesDPPH, Hydroxyl, Nitric Oxide, SuperoxideCompounds with electron-donating groups showed significant scavenging potential. nih.gov
N-methyl substituted thiazole-derived polyphenolic compoundsABTS, DPPH, RP, TAC, FRAP, CUPRACSubstitution at position 2 of the thiazole ring did not significantly impact antioxidant activity. mdpi.com
2-alkyl/arylchalcogenyl-N-(4-aryl-1,3-thiazol-2-yl)acetamidesDPPH, ABTSSeveral compounds were effective ABTS radical scavengers. researchgate.net

Protective Effects against Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can lead to cellular damage, including the oxidation of lipids, proteins, and DNA. mdpi.com Thiazole derivatives have emerged as promising agents for modulating oxidative stress. nih.gov Their chemical structure, particularly the thiazole nucleus, is recognized for its role in enhancing antioxidant activity and providing neuroprotective effects. nih.gov

The mechanism behind their protective effects involves the scavenging of free radicals, which is attributed to the dissipation of radicals by the thiazole ring. nih.gov Research has demonstrated that 2-aminothiazole derivatives can protect nerve cells from apoptosis induced by oxidative stress. google.com

In one study, novel N-methyl substituted thiazole-derived polyphenolic compounds were synthesized and evaluated for their antioxidant capacity. Several of these compounds demonstrated significantly enhanced antioxidant activity, surpassing that of established antioxidants like ascorbic acid and Trolox in various in vitro assays. nih.gov The damage to DNA from sustained oxidative stress is a known factor in various diseases, marked by the formation of lesions such as 8-oxo-2'-deoxyguanosine (8-OHdG). nih.gov The ability of thiazole derivatives to counteract these processes underscores their therapeutic potential. Furthermore, these compounds can suppress inflammatory mediators, suggesting applications in conditions characterized by chronic inflammation and oxidative damage. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in disease pathways. The versatile thiazole scaffold allows for modifications that can lead to potent and selective inhibition of specific enzyme targets.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair and the regulation of the cell cycle. mdpi.com While essential for maintaining genomic integrity, its hyperactivity can trigger cell death pathways, contributing to various metabolic, cardiovascular, and neurodegenerative diseases. Conversely, moderate PARP-1 activation helps tumor cells survive by repairing DNA damage, making PARP-1 inhibitors a key strategy in cancer therapy. mdpi.com

Scientific investigations have confirmed that 2-aminothiazole derivatives can act as inhibitors of PARP-1. google.com The inhibition of PARP is a clinically validated approach, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. mdpi.comnih.gov The mechanism, known as synthetic lethality, relies on the fact that cancer cells deficient in one repair pathway become heavily dependent on PARP-1 for survival; inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death. mdpi.com

Research has shown that the efficacy of PARP inhibitors is not solely due to the blockage of enzymatic activity but also to a phenomenon known as "DNA trapping." nih.gov This process involves the inhibitor trapping the PARP enzyme on the DNA strand at the site of a single-strand break, which then obstructs DNA replication and leads to the formation of more lethal double-strand breaks. mdpi.com

Compound ClassEnzyme TargetBiological EffectTherapeutic ImplicationReference
2-Aminothiazole DerivativesPARP-1Inhibition of enzymatic activity, leading to accumulation of DNA damage.Potential treatment for cancers, particularly those with BRCA mutations, and neurodegenerative diseases. google.commdpi.com
Various PARP InhibitorsPARP-1, PARP-2Enzymatic inhibition and "DNA trapping," preventing the repair of single-strand DNA breaks.Effective in tumors with homologous recombination deficiencies (e.g., BRCA-mutant cancers). nih.govmdpi.com

Receptor Agonist/Antagonist Properties

The structural features of this compound derivatives make them suitable candidates for interacting with various G protein-coupled receptors (GPCRs), acting as either agonists that activate the receptor or antagonists that block its activity.

A specific class of substituted thiazolamines has been identified as having significant central dopamine (B1211576) agonist properties. nih.gov Research into 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines revealed their potential as orally active dopamine (DA) agonists with notable effects on the central nervous system. nih.govacs.org

Two compounds in this series, PD 118440 (4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine) and its allyl analogue, PD 120697 , demonstrated pronounced dopaminergic activity. This was confirmed through various tests, including binding assays with radiolabeled ligands, inhibition of striatal dopamine synthesis, and reduction of dopamine neuronal firing. nih.gov The activity of these compounds was found to be highly dependent on structural factors such as the size of the N-alkyl substituent on the pyridine (B92270) ring, the degree of saturation in the six-membered ring, and the way the 2-aminothiazole ring is attached. nih.gov

CompoundStructure ClassActivityKey FindingsReference
PD 1184404-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamineCentral Dopamine AgonistOrally active; inhibits striatal dopamine synthesis and neuronal firing. nih.gov
PD 1206974-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamineCentral Dopamine AgonistAllyl analogue of PD 118440 with similar pronounced CNS effects. nih.gov

Thiazole and its bioisostere, thiadiazole, have served as foundational structures for the development of novel adenosine (B11128) receptor antagonists. nih.gov Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are GPCRs involved in numerous physiological processes, making them attractive drug targets. nih.gov

By modifying the thiazole scaffold, researchers have developed compounds with high affinity and selectivity for different adenosine receptor subtypes. For instance, a series of N-[4-(2-pyridyl)thiazol-2-yl]amides showed adenosine affinities in the micromolar range. nih.gov Further exploration led to the discovery of potent and selective antagonists within a thiadiazolobenzamide series. Notably, LUF5437 (N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide) was identified as a potent adenosine A₁ receptor antagonist with a Ki value of 7 nM. nih.gov Another compound, LUF5417 (N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide), displayed selectivity for the adenosine A₃ receptor with a Ki of 82 nM. nih.gov Additionally, the development of 2-aminoimidazolyl-thiazole derivatives has provided a new class of non-xanthine antagonists for the human adenosine A₃ receptor. rsc.org

CompoundStructure ClassTarget ReceptorAffinity (Ki)Reference
LUF5437ThiadiazolobenzamideAdenosine A₁7 nM nih.gov
LUF5417ThiadiazolobenzamideAdenosine A₃82 nM nih.gov
Compound 12b2-Aminoimidazolyl-thiazoleAdenosine A₃Most potent and selective in its series rsc.org

Other Biologically Relevant Activities

The biological profile of this compound and its derivatives extends beyond the activities previously discussed. The inherent chemical properties of the 2-aminothiazole scaffold have allowed for its exploration in various other therapeutic areas.

Muscarinic Receptor Modulation : N-pyrimidyl/pyridyl-2-thiazolamine derivatives have been identified as positive allosteric modulators (PAMs) of the M₃ muscarinic acetylcholine (B1216132) receptor (mAChR). These compounds show potential for treating conditions related to muscarinic receptor dysfunction and exhibit favorable selectivity and pharmacokinetic profiles. vulcanchem.com

Antimicrobial and Anticancer Activity : The thiazole moiety is a well-known pharmacophore in drugs with antimicrobial and anticancer properties. ontosight.aiscialert.net Derivatives have shown activity against various pathogens and have demonstrated cytotoxicity against cancer cell lines. ontosight.aiignited.in

Anti-inflammatory Properties : Thiazole derivatives have been investigated for their anti-inflammatory activity, which is often linked to their antioxidant capabilities and their ability to inhibit inflammatory pathways. ontosight.aiscialert.net

Endocrine Activity : Early research noted that 2-aminothiazole itself could act as a thyroid inhibitor, suggesting its potential use in treating hyperthyroidism. ignited.in

These diverse activities highlight the significance of the this compound framework as a versatile starting point for the design and development of new therapeutic agents.

Antihelmintic Activity

The thiazole nucleus is a core component of several compounds investigated for their ability to combat helminth infections. Research has shown that derivatives of thiazole, a structural class that includes this compound, are notable for their antihelmintic effects. For example, Tiabendazole, a well-known antifungal and antiparasitic agent, features a thiazole ring in its structure. jetir.org Another prominent antihelmintic drug, Levamisole, is a fused thiazole derivative that possesses immune-modulating properties alongside its primary parasitic-cidal activity. conicet.gov.ar

Specific studies have focused on creating new potential antihelmintic agents by modifying the thiazole core. In one such study, researchers synthesized a series of N-methylated amino acids and peptides that incorporated a substituted thiazole moiety. jetir.orgscialert.net These novel compounds were then evaluated for their antihelmintic properties against earthworms, demonstrating the continued interest in this chemical class for developing new antiparasitic treatments. jetir.org

Antidiabetic and Antihypertensive Research

The thiazole scaffold is a prominent feature in compounds designed to address metabolic and cardiovascular disorders like diabetes and hypertension.

Antidiabetic Research Thiazolidinediones (TZDs), a class of oral antidiabetic drugs, are a key example of the thiazole ring's application in this field. researchgate.net These compounds, also known as glitazones, are used in the management of type 2 diabetes. researchgate.net The thiazolidinedione structure has been a focus for medicinal chemists in developing potent antidiabetic derivatives. nih.gov Research has also explored other related structures, such as 1,3,4-thiadiazole (B1197879) derivatives, which have demonstrated antidiabetic activity. scirp.org Scientists have utilized computational models to design new 1,3,4-thiadiazole derivatives with the aim of improving their antidiabetic potential. scirp.org

Antihypertensive Research Thiazole derivatives have been investigated for their potential to treat hypertension. jetir.orgnanobioletters.com The class of thiazide diuretics is one of the most widely used types of medication for lowering blood pressure. wikipedia.org Beyond diuretics, other thiazole-containing compounds have been synthesized and screened for antihypertensive effects. Research into 2-aryl-5-hydrazino-1,3,4-thiadiazoles, for instance, identified several potent compounds. nih.gov Preliminary studies suggest that their hypotensive action stems from a direct relaxant effect on vascular smooth muscle. nih.gov The potency of these compounds was found to be influenced by the substitution pattern on the phenyl ring. nih.gov

Table 1: Research Findings on Antihypertensive Thiazole Derivatives
Compound ClassKey FindingsMechanism of Action HintedReference
2-aryl-5-hydrazino-1,3,4-thiadiazolesDerivatives with a 2-substituted phenyl ring showed higher activity. The 2-methylphenyl and 2-ethylphenyl derivatives were the most potent.Direct relaxant effect on vascular smooth muscle. nih.gov
Thiazide DiureticsA major class of antihypertensives used to treat high blood pressure.Diuretic action, reducing blood volume. wikipedia.org

Antiprotozoal Activity

Derivatives of the thiazole heterocyclic system have shown promise in the development of agents against protozoal infections. Some thiazole derivatives have been found to inhibit parasites such as Leishmania, the causative agent of leishmaniasis. jetir.org Additionally, research into related nitrogen-containing heterocyclic compounds has identified N,N'-disubstituted ethylenediamine (B42938) and imidazolidine (B613845) derivatives with in vitro biological activity against Leishmania species. scialert.net The broad-spectrum potential of the thiazole core continues to make it a target for the synthesis of new compounds with potential antiprotozoal effects. jetir.org

Neuroprotective Effects

The this compound framework is part of a larger family of thiazole derivatives that have been extensively studied for their neuroprotective capabilities. These compounds are being explored as potential treatments for neurodegenerative conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). mdpi.com

Riluzole, a 2-aminobenzothiazole (B30445) derivative, is an approved drug for treating ALS and has demonstrated neuroprotective effects in various disease models. mdpi.com Research has focused on creating analogues of Riluzole to enhance its therapeutic properties. mdpi.com Studies have highlighted that certain derivatives can protect neuronal cell lines from oxidative stress-induced damage. For example, one derivative showed a significant neuroprotective effect by reducing inflammatory markers in PC12 cells. The mechanism of action for some of these compounds involves the inhibition of enzymes like acetylcholinesterase (AChE) and poly(ADP-ribose) polymerase (PARP), which are implicated in the progression of neurodegenerative diseases. google.com This inhibition can help mitigate neuronal apoptosis induced by oxidative stress.

Table 2: Research Findings on Neuroprotective Thiazole Derivatives
Compound/Derivative ClassObserved EffectPotential ApplicationReference
This compound derivativesDemonstrated a 53% neuroprotective effect against oxidative stress in PC12 cells compared to a reference.Neurodegenerative diseases.
Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole)A nonspecific neuroprotectant.Amyotrophic Lateral Sclerosis (ALS). mdpi.com
2-aminothiazole derivativesAct as acetylcholinesterase (AChE) and poly(ADP-ribose) polymerase (PARP) inhibitors.Alzheimer's Disease (AD) and other neurodegenerative diseases. google.com
BenzothiazolinesShowed enhanced antiglutamatergic activity.Neurodegenerative disorders. mdpi.com

Structure Activity Relationship Sar and Molecular Design Strategies for N Methyl 2 Thiazolamine Analogs

Influence of N-methyl Substitution and Thiazole (B1198619) Ring Substituents on Biological Potency

The biological activity of N-methyl-2-thiazolamine analogs is highly dependent on the substitution patterns on both the exocyclic nitrogen and the thiazole ring. The 2-aminothiazole (B372263) moiety itself is a crucial pharmacophore, and modifications at the N-2, C-4, and C-5 positions can dramatically alter potency and selectivity for various biological targets. nih.govbohrium.com

N-methyl Substitution: The presence and nature of the substituent on the 2-amino group are critical. In a study of analogs designed to reduce prostaglandin (B15479496) E2 (PGE2) production, an N-methyl substitution (as in this compound) was well-tolerated and resulted in good cellular activity. nih.gov For instance, an analog featuring an N-methyl group alongside a polar 4-hydroxyphenyl substituent at the C-4 position still achieved a significant reduction in PGE2 levels (86%). nih.gov This indicates that N-methylation can be a favorable modification for maintaining or enhancing certain biological activities.

Thiazole Ring Substituents (C-4 and C-5 positions): Substituents on the thiazole ring play a pivotal role in defining the biological profile of the molecule.

C-4 Position: This position is frequently substituted with aryl groups. nih.gov In a series of compounds evaluated for antiprion activity, a variety of aryl and heteroaryl groups at the C-4 position were explored. nih.gov For example, introducing a 4-(3-phenylisoxazol-5-yl) group at this position led to a potent analog with an EC50 of 0.94 µM in prion-infected cells. nih.gov In another study on PGE2 inhibitors, analogs with a 4-phenoxyphenyl substituent at the C-4 position were found to be highly active. nih.gov The nature of the aryl group is also important; bulky, lipophilic groups like naphthyl at this position can lead to lower activity. nih.gov

C-5 Position: Substitution at the C-5 position of the thiazole ring is also a key modification strategy. In the context of PGE2 inhibition, the introduction of a methyl group at the C-5 position was well-tolerated, maintaining high activity levels. nih.gov However, in some cases, substitution at the C-4 or C-5 position can make metabolic epoxidation more difficult, potentially leading to the formation of non-toxic intermediates. researchgate.net

The interplay between substituents at these different positions is crucial. The table below illustrates how modifications to the core 2-aminothiazole structure, including N-methylation, influence biological potency in inhibiting PGE2 production.

Table 1: Influence of Substitutions on PGE2 Reduction

CompoundN-2 Substitution (R4)C-4 Substitution (R2)C-5 Substitution (R3)PGE2 Reduction (%) at 1µM
Analog 1gMethyl4-hydroxyphenylH86
Analog 1hH4-phenoxyphenylMethyl89
Analog 2a(4-methoxyphenyl)acetylPhenylH80
Analog 2f(4-methoxyphenyl)acetylNaphthylH49

Data sourced from a study on 2-aminothiazole analogs as inhibitors of PGE2 production. nih.gov

Rational Design Principles for Enhancing Specific Biological Activities

Rational drug design for this compound analogs involves a deep understanding of the target structure and the application of SAR principles to optimize interactions. Key strategies include targeting specific enzymes or receptors and using computational tools to guide synthesis.

Target-Specific Modifications: For developing inhibitors of enzymes like phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX), a strategy of comparative shape alignment with known inhibitors (e.g., sildenafil, celecoxib) can guide the design of new 2-aminothiazole scaffolds. nih.gov For instance, replacing a methyl group with a larger aryl moiety was suggested to enhance PDE5 inhibition. nih.gov Similarly, for designing p38α MAP kinase inhibitors, a unique nitrogen-sulfur intramolecular non-bonding interaction was utilized to stabilize the conformation required for binding to the active site. researchgate.net

Improving Physicochemical Properties: A major goal in rational design is to enhance properties like brain permeability and metabolic stability, which are crucial for treating neurodegenerative diseases. nih.gov For antiprion compounds, SAR studies focused on generating analogs that could achieve high concentrations in the brain. nih.gov This effort led to the identification of compounds with not only potent antiprion activity (EC50 values as low as 81 nM) but also excellent stability in rat liver microsomes and high permeability across the blood-brain barrier. nih.gov

Computational and QSAR Approaches: Quantitative structure-activity relationship (QSAR) modeling is a powerful tool for rationally designing more potent analogs. excli.de By building models that correlate structural features with biological activity, researchers can predict the potency of newly designed compounds before synthesis. excli.de For example, QSAR models for antioxidant activity guided the design of new 2-aminothiazole sulfonamide derivatives with potentially enhanced effects. excli.de

Scaffold Hopping and Lead Optimization Strategies for Drug Discovery

Scaffold hopping is a crucial strategy in medicinal chemistry for discovering novel compounds by modifying the central core of a known active molecule. nih.gov This approach is used to improve potency, alter physicochemical properties, or find new intellectual property space. nih.govmdpi.com

Bioisosteric Replacement: In this strategy, a part of the molecule is replaced by a group with similar physical or chemical properties. The thiazole ring itself can be a result of a scaffold hopping strategy. For instance, in a search for novel CB1 receptor antagonists, the methylpyrazole core of the drug Rimonabant was replaced with various rings, including thiazoles, leading to new classes of antagonists. nih.gov

Iterative Scaffold Hopping: This involves a stepwise modification of the scaffold to improve activity. For example, starting from imidazo[1,2-a]pyridin-3-one anticancer agents, an iterative scaffold-hopping approach led to the design of (Z)-2-benzylidenebenzo[d]imidazo[2,1-b]thiazol-3-ones by incorporating a thiazole ring into the bicyclic system. mdpi.com

Lead Optimization: Once a lead compound is identified, optimization focuses on refining its structure to maximize efficacy and minimize off-target effects. cureffi.org For 2-aminothiazole-based antiprion compounds, lead optimization involved synthesizing and screening approximately 50 derivatives to improve efficacy and blood-brain barrier permeability. cureffi.org This process confirmed that the compounds act by affecting prion conversion rather than by reducing PrPSc expression or causing cytotoxicity. cureffi.org This rigorous testing led to the identification of lead compounds like IND24 and IND81, which showed remarkable efficacy in animal models. cureffi.org

Combinatorial Chemistry Approaches in this compound Library Synthesis

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. This approach is highly valuable for exploring the SAR of a scaffold like this compound. nih.gov

Library Synthesis: The 2-aminothiazole scaffold is well-suited for combinatorial library synthesis due to the accessibility of various starting materials and robust synthetic reactions like the Hantzsch thiazole synthesis. nih.govtandfonline.com This classic method involves the reaction of α-halocarbonyl compounds with thioamides (or thiourea) and remains a primary route for creating diverse thiazole derivatives. nih.govtandfonline.com

Modern Synthetic Methods: More recent methods have expanded the toolkit for library synthesis. An iridium-catalyzed insertion of sulfoxonium ylides has been developed as a convenient and substrate-tolerant route to generate large thiazole libraries for biological evaluation. acs.org This method is advantageous because the ylide precursors are stable and easy to prepare, offering a scalable alternative to using potentially unstable diazo compounds. acs.org

Screening and Hit Identification: Once a library is synthesized, it is screened against biological targets to identify "hits." However, it is noted that the 2-aminothiazole scaffold can act as a "frequent hitter" in biophysical binding assays, meaning it may bind promiscuously to a wide range of proteins. acs.org For example, 4-phenylthiazol-2-amine was identified as a hit in 14 out of 14 screens against diverse protein targets, suggesting that while the scaffold is active, it may be a challenging starting point for developing highly selective drugs. acs.org This highlights the importance of careful follow-up studies to validate initial hits from library screens. acs.org

Advanced Applications and Emerging Research Directions for N Methyl 2 Thiazolamine in Chemical Science

Role in Corrosion Inhibition Mechanisms and Material Science

The thiazole (B1198619) nucleus is a cornerstone in the development of organic corrosion inhibitors, which are essential for protecting metallic materials from degradation in aggressive environments. N-methyl-2-Thiazolamine is recognized for its potential as an effective corrosion inhibitor, particularly for steel in acidic media. Its efficacy stems from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.

The inhibition mechanism is primarily attributed to the presence of multiple adsorption centers: the sulfur and nitrogen heteroatoms, and the π-electrons of the thiazole ring. The lone pair electrons on the nitrogen and sulfur atoms facilitate coordination with vacant d-orbitals of metal atoms, leading to strong adsorption. The planar orientation of the thiazole ring allows for maximum surface coverage. This adsorption process can be classified as:

Physisorption: Involving electrostatic interactions between the charged metal surface and the protonated amine.

Chemisorption: Involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond.

Research on analogous thiazole derivatives demonstrates that these compounds act as mixed-type inhibitors, meaning they suppress both the metal dissolution at the anode and the hydrogen evolution reaction at the cathode. The N-methyl group in this compound can further enhance its performance by increasing the electron density on the thiazole ring, thereby strengthening the bond between the inhibitor and the metal surface.

Table 1: Corrosion Inhibition Efficiency of Thiazole Derivatives on Steel in Acidic Media
InhibitorMetalCorrosive MediumInhibition Efficiency (%)
2-amino-4-methyl-thiazoleMild Steel1 M HCl~90%
Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylateAA6061 Alloy0.05 M HCl>90%

Applications in Chemical Sensing Technologies

The thiazole scaffold is intrinsically fluorescent and serves as a valuable building block for the design of chemosensors. scientificarchives.com Thiazole derivatives are widely employed in the development of colorimetric and fluorometric sensors for the detection of environmentally and biologically significant analytes, particularly heavy metal ions. tandfonline.comresearchgate.net this compound, as a core thiazole structure, is a key precursor in synthesizing these advanced sensing materials.

The sensing mechanism relies on the interaction between the analyte and the heteroatoms (N and S) of the thiazole ring. This interaction can modulate the electronic properties of the molecule, leading to a detectable change in its optical properties, such as:

Fluorescence Quenching or Enhancement: Binding of a metal ion can either quench the fluorescence of the thiazole moiety or enhance it by restricting intramolecular rotation.

Colorimetric Changes: Coordination with an analyte can alter the conjugated system of the sensor molecule, causing a visible color change.

Thiazole-based sensors have demonstrated high sensitivity and selectivity for various ions including Zn²⁺, Cu²⁺, Hg²⁺, and Al³⁺. tandfonline.com For instance, luminescent metal-organic frameworks (LMOFs) incorporating thiazole units have been developed for the sensitive detection of environmental contaminants. scientificarchives.com The this compound structure can be readily functionalized to introduce specific recognition sites, thereby tailoring the sensor's selectivity towards a target analyte. The inherent fluorescence of the thiazole ring makes it an excellent signaling unit in these molecular probes. scientificarchives.com

Exploration as Chemoselective Acylating Agents in Organic Synthesis

In organic synthesis, the development of reagents that can selectively acylate one functional group in the presence of others is of paramount importance. Research has shown that derivatives of this compound can function as novel and highly chemoselective acylating agents. Specifically, N-acyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine has been investigated for its ability to selectively acylate primary amines.

These reagents are prepared by the acylation of the corresponding this compound derivative. The resulting N-acyl compound acts as an efficient acyl-transfer agent. Their chemoselectivity is particularly noteworthy in competitive reactions between primary and secondary amines, or between amines and alcohols. Typically, these agents show a strong preference for acylating the less sterically hindered primary amine.

The general reaction is as follows: R-CO-(this compound derivative) + R'-NH₂ → R-CO-NH-R' + this compound derivative

This high chemoselectivity is attributed to the electronic nature and steric environment of the thiazoline (B8809763) ring system, which modulates the reactivity of the acyl group. This methodology provides a mild and effective route for the selective N-acylation of complex molecules, avoiding the need for extensive use of protecting groups.

Table 2: Chemoselective Acylation using N-Benzoyl-4,5-dihydro-4,4-dimethyl-N-methyl-2-thiazolamine
Substrate Mixture (Equimolar)Major ProductSelectivity
Benzylamine (1°) and Dibenzylamine (2°)N-BenzylbenzamideHigh for primary amine
Aniline (1°) and Benzyl alcoholN-PhenylbenzamideHigh for amine over alcohol

This compound in Advanced Agrochemical Research

The thiazole ring is a privileged scaffold in modern agrochemistry, forming the core of numerous successful fungicides, insecticides, and herbicides. researchgate.net this compound serves as a valuable building block for the synthesis of novel agrochemicals due to the significant biological activity associated with the 2-aminothiazole (B372263) moiety. nih.govderpharmachemica.com

One of the most prominent examples of a thiazole-containing insecticide is Clothianidin, a neonicotinoid that acts on the nicotinic acetylcholine (B1216132) receptors of insects. The thiazole ring is crucial for the molecule's binding affinity and insecticidal activity. nih.gov While not a direct component, this compound represents a key synthon that can be modified to create analogues of such potent insecticides.

Research in this area focuses on using the this compound core to:

Synthesize new derivatives: By introducing various substituents onto the thiazole ring or the amino group, chemists can create libraries of new compounds for high-throughput screening. nih.gov

Optimize biological activity: The N-methyl group and the thiazole heteroatoms can be fine-tuned to enhance potency against target pests while potentially reducing toxicity to non-target organisms.

Develop novel modes of action: The versatility of the thiazole ring allows for its incorporation into molecules designed to interact with new biological targets, helping to combat the growing issue of pesticide resistance.

The compound Methyl-(2-methyl-thiazol-4-ylmethyl)amine, a structural relative, is used in the formulation of effective and environmentally safer pesticides and herbicides, highlighting the role of such thiazole amines in advanced crop protection solutions. chemimpex.com

Conclusion and Future Research Perspectives for N Methyl 2 Thiazolamine

Summary of Key Academic Contributions and Research Gaps

The 2-aminothiazole (B372263) core, to which N-methyl-2-thiazolamine belongs, is a well-established pharmacophore in medicinal chemistry. mdpi.com Academic research has successfully demonstrated that this structural motif is a key component in a multitude of biologically active compounds. Derivatives have shown a wide spectrum of activities, including potent antimicrobial effects, particularly against Mycobacterium tuberculosis, as well as significant anti-inflammatory, anticancer, and neuroprotective properties. mdpi.comontosight.ai The introduction of a methyl group on the amino nitrogen (the 'N-methyl' component) can critically influence the compound's lipophilicity, which in turn affects its ability to cross biological membranes.

Key contributions include the synthesis and evaluation of various substituted N-methyl-thiazolamine derivatives. For instance, N-methyl-4-phenyl-1,3-thiazol-2-amine has been specifically investigated for its potential antimicrobial and anti-inflammatory activities. ontosight.ai The foundational 2-aminothiazole structure is integral to clinically approved drugs such as the anticancer agent Dasatinib, highlighting the scaffold's clinical relevance. nih.gov

Despite these advances, significant research gaps remain, particularly concerning the unsubstituted this compound. Much of the existing literature focuses on more complex, highly substituted derivatives, leaving the specific properties of the simpler parent compound less understood. ontosight.aiontosight.ai There is a clear need for comprehensive in vitro and in vivo studies to determine the precise efficacy, pharmacokinetic profiles, and toxicity of this compound itself. ontosight.ai Furthermore, while the mechanisms of action are often inferred from the broader thiazole (B1198619) class, the specific molecular targets and pathways modulated by this particular compound are not fully elucidated. Differentiating its therapeutic effects from potential cytotoxicity through detailed dose-response studies is another critical area that requires more research.

Proposed Directions for Future Research in this compound Chemistry and Biology

Future investigations into this compound can be broadly categorized into chemical and biological explorations.

In Chemistry:

Derivative Libraries: Future work should focus on creating diverse libraries of this compound derivatives. Strategic modifications, such as halogenation at different positions on the thiazole ring, can provide handles for further chemical diversification through cross-coupling reactions.

Physicochemical Profiling: A systematic study of how various substituents on the thiazole ring affect the compound's physicochemical properties—like solubility, stability, and electronic character—is essential for designing molecules with improved pharmacological characteristics. vulcanchem.com

In Biology:

Structure-Activity Relationship (SAR) Studies: A crucial next step is to conduct systematic SAR studies to clearly define the relationship between the chemical structure of derivatives and their biological activity. This will guide the rational design of new compounds with enhanced potency and selectivity while minimizing toxicity. ontosight.aivulcanchem.com

In Vivo Evaluation: Comprehensive in vivo studies using animal models are necessary to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and to establish the safety profile of promising lead compounds. vulcanchem.com

Mechanism of Action: Elucidating the precise molecular mechanisms behind the observed biological effects is a high priority. This includes identifying specific protein targets, such as enzymes or receptors, and mapping the cellular pathways involved. For example, its potential as an allosteric modulator for kinases presents a novel research avenue. nih.gov

Potential for Translational Research and Therapeutic Development

The 2-aminothiazole scaffold has a proven track record in drug development, providing a strong foundation for the translational potential of this compound derivatives. nih.gov This compound and its analogues represent a promising starting point for the development of novel therapeutics across several disease areas.

The primary translational value of this compound lies in its role as a versatile building block for synthesizing more complex and potent drug candidates. Specific areas with high therapeutic potential include:

Oncology: Derivatives have shown potential as inhibitors of key cancer-related targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Rho-associated coiled-coil containing protein kinase (ROCK), suggesting applications in treating various cancers and potentially cardiovascular diseases. nih.govsemanticscholar.org

Infectious Diseases: The established activity of the thiazole core against bacteria like M. tuberculosis makes it a valuable scaffold for developing new antibiotics to combat drug-resistant strains.

Neurodegenerative Diseases: Given the neuroprotective properties observed in some thiazole derivatives, there is potential to develop agents for treating conditions like Alzheimer's disease.

The pathway to clinical application would involve a standard drug discovery pipeline: lead optimization through medicinal chemistry, rigorous preclinical testing to assess safety and efficacy, and ultimately, structured clinical trials in human subjects. The development of prodrug strategies to enhance bioavailability could also be a key step in translating these compounds into viable therapies. nih.gov

Q & A

Q. What are the standard synthetic routes for N-methyl-2-Thiazolamine, and how can reaction yields be optimized?

this compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, methylamine derivatives may react with thiourea or thioamide precursors under acidic or basic conditions to form the thiazole ring . Optimization strategies include:

  • Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but require careful monitoring to avoid decomposition .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate ring closure .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are common pitfalls?

  • ¹H/¹³C NMR : Confirm methyl group integration (δ 2.8–3.2 ppm for N-CH₃) and thiazole ring protons (δ 7.0–8.5 ppm). Overlapping signals in crude products may require deuterated DMSO for resolution .
  • Mass spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 130.2 for C₄H₆N₂S). Fragmentation patterns help identify substituent losses (e.g., methyl groups) .
  • FT-IR : Key stretches include N-H (3200–3400 cm⁻¹) and C-S (650–750 cm⁻¹). Moisture-sensitive samples require dry KBr pellets to avoid artifacts .

Q. What solvent and catalyst systems are optimal for thiazole ring-forming reactions?

  • Solvents : DMF or acetonitrile for polar intermediates; toluene for high-temperature reactions .
  • Catalysts : ZnCl₂ for thiourea cyclization; Pd(OAc)₂ for cross-coupling modifications (e.g., Suzuki reactions) .
  • Workup : Neutralize acidic/basic conditions early to prevent byproduct formation (e.g., hydrolysis of the thiazole ring) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, halogen substituents) impact the physicochemical properties of this compound?

  • Electron-withdrawing groups (NO₂, Cl) : Increase ring stability but reduce nucleophilicity. Nitro groups at the 5-position (as in N-methyl-5-nitro-1,3-thiazol-2-amine) enhance electrophilic reactivity for further functionalization .
  • Methyl groups : Improve lipophilicity (LogP +0.3–0.5), critical for membrane permeability in biological studies .
  • Halogenation : Bromine at the 4-position facilitates cross-coupling reactions (e.g., Heck, Sonogashira) for creating libraries of derivatives .

Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate therapeutic vs. toxic thresholds .
  • Assay standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite profiling : LC-MS/MS can identify degradation products that may contribute to off-target effects .

Q. What strategies identify and mitigate byproducts in this compound synthesis?

  • Chromatographic separation : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) isolates impurities .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., monosubstituted thiazoles), while prolonged heating drives thermodynamically stable disubstituted byproducts .
  • Computational modeling : DFT calculations predict regioselectivity in cyclization steps, guiding reagent stoichiometry adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.